molecular formula C17H20O4S B12569331 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- CAS No. 596129-85-0

1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12569331
CAS No.: 596129-85-0
M. Wt: 320.4 g/mol
InChI Key: OVIGGCVTKMCQAL-UHFFFAOYSA-N
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Description

The compound 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- is a substituted catechol derivative featuring two key functional groups:

  • 4-(1,1-Dimethylethyl): A bulky tert-butyl group at position 4, known to enhance steric hindrance and lipophilicity .
  • 5-[(4-Methylphenyl)sulfonyl]: A tosyl (p-toluenesulfonyl) group at position 5, which introduces electron-withdrawing and polar characteristics .

This compound’s structure combines steric protection (via tert-butyl) and reactive sulfonyl functionality, making it relevant in catalysis and organic synthesis. For example, highlights its structural analog (4-(1,1-dimethylethyl)-1,2-benzenediol, CID_12290195) as a ligand (L1) in ruthenium-catalyzed quinazoline synthesis, where steric bulk improves selectivity .

Properties

CAS No.

596129-85-0

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-tert-butyl-5-(4-methylphenyl)sulfonylbenzene-1,2-diol

InChI

InChI=1S/C17H20O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-15(19)14(18)9-13(16)17(2,3)4/h5-10,18-19H,1-4H3

InChI Key

OVIGGCVTKMCQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2C(C)(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of 1,2-benzenediol followed by alkylation with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical pathways.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The presence of the sulfonyl group enhances its ability to form strong interactions with target proteins, leading to significant biological effects.

Comparison with Similar Compounds

Alkyl-Substituted Catechol Derivatives

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
4-(1,1-Dimethylethyl)-1,2-benzenediol (TBC) 4-tert-butyl Antioxidant; catalyst ligand
4-(1-Dodecyl-1-methyltridecyl)-1,2-benzenediol 4-long branched alkyl chain High lipophilicity; potential surfactant use
3-Methyl-5-(1,1,3,3-tetramethylbutyl)-1,2-benzenediol 3-methyl, 5-branched alkyl Steric hindrance; unknown bioactivity

Key Differences :

  • The target compound’s tosyl group introduces sulfonic acid reactivity absent in alkyl-only derivatives.

Sulfonyl-Containing Analogues

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
3-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]piperidine Tosyloxy-methyl at piperidine Intermediate in drug synthesis
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Triazole-sulfanyl, dinitrile Antifungal/antimicrobial activity

Key Differences :

Bioactive Catechol Derivatives

Compound Name Substituents (Position) Bioactivity Evidence Source
4-(1,1-Dimethyl)-1,2-benzenediol 4-isopropyl Antifungal (reported in B. undulata)
Isoprenaline derivatives (e.g., CAS 4363-02-4) Amino-hydroxyethyl at position 4 β-adrenergic receptor agonist

Key Differences :

  • Compared to the antifungal 4-(1,1-dimethyl)-1,2-benzenediol , the target’s tert-butyl and tosyl groups may reduce bioavailability due to increased molecular weight and steric bulk .

Research Implications and Gaps

  • Catalysis : The tert-butyl group in TBC improves ligand stability in metal complexes ; the target’s tosyl group could further tune electronic effects for asymmetric catalysis.
  • Pharmaceuticals : Sulfonyl groups are common in protease inhibitors, but the target’s catechol core may confer undesired redox activity in biological systems.
  • Safety : While TBC has established safety data (e.g., irritant properties ), the target compound’s sulfonyl moiety necessitates toxicity studies.

Biological Activity

1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- is a compound of interest due to its potential biological activities. This compound, also known as 4-tert-butyl-1,2-benzenediol or 4-tert-butylcatechol, has been studied for its various effects in biological systems. Its structure includes a sulfonyl group which may contribute to its reactivity and biological interactions.

  • Molecular Formula : C14H22O2
  • Molecular Weight : 222.3233 g/mol
  • CAS Number : 1020-31-1
  • Appearance : White crystals
  • Solubility in Water : 2 g/L
  • Melting Point : 53 °C
  • Boiling Point : 285 °C

Antioxidant Properties

Research indicates that compounds similar to 1,2-benzenediol exhibit significant antioxidant activity. For instance, studies have shown that catechols can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Antimicrobial Activity

1,2-Benzenediol derivatives have demonstrated antimicrobial properties against various pathogens. A study highlighted the effectiveness of certain benzenediols in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals and food preservation .

Cytotoxic Effects

The compound has been classified as a potential mutagen and tumorigen based on its structural characteristics. In vitro studies have indicated that it can induce cytotoxicity in certain cell lines, raising concerns about its safety in consumer products .

Study on Antioxidant Activity

A study conducted by Deshmukh et al. (2007) evaluated the antioxidant properties of several benzenediol derivatives. The results indicated that compounds with tert-butyl groups showed enhanced radical-scavenging activity compared to their unsubstituted counterparts. This suggests that the presence of bulky groups like tert-butyl may stabilize the radical intermediates formed during oxidation processes .

Evaluation of Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 4-tert-butylcatechol was tested against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that this compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a natural preservative .

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces cytotoxic effects in cell lines

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